Ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate
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Overview
Description
Ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms. The structure of this compound makes it an interesting subject for research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridine derivatives, including ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate, can be achieved through various methods. One common approach is the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid. This reaction involves the cyclization of an appropriate diene with an imine to form the naphthyridine core .
Another method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization to yield the 1,5-naphthyridine skeleton .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the naphthyridine ring .
Scientific Research Applications
Ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridines: These compounds also contain a fused ring system with two nitrogen atoms but differ in the position of the nitrogen atoms.
1,8-Naphthyridines: Similar to 1,5-naphthyridines but with nitrogen atoms in different positions.
Quinolines: These compounds have a similar structure but contain only one nitrogen atom in the ring system.
Uniqueness
Ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate is unique due to its specific arrangement of nitrogen atoms and the presence of the ethyl ester group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Biological Activity
Ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.
Chemical Structure and Formula:
- IUPAC Name: this compound
- Molecular Formula: C12H15N3O2
- Molecular Weight: 235.29 g/mol
The compound features a naphthyridine core structure with an ethyl ester group and a methyl substituent on the nitrogen atom.
Synthesis Pathways
The synthesis of this compound can be achieved through various methodologies. A common synthetic route involves the reduction of naphthyridine derivatives followed by esterification:
- Starting Material: 1,5-Naphthyridine derivatives.
- Reduction: Utilizing reducing agents such as lithium aluminum hydride (LAH) to obtain the tetrahydro form.
- Esterification: Reacting the resultant amine with ethyl chloroformate to yield the desired ester.
Anticancer Properties
Research indicates that naphthyridine derivatives exhibit significant anticancer activities. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines:
- Mechanism of Action: The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Case Study: In vitro studies demonstrated that this compound inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 10 to 20 µM .
Neuroprotective Effects
Naphthyridine derivatives are also known for their neuroprotective properties. This compound has been shown to:
- Protect neuronal cells from oxidative stress-induced damage.
- Enhance cognitive functions in animal models of neurodegeneration .
Inhibition of Enzymes
The compound has been studied for its inhibitory effects on key enzymes involved in various biological processes:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase | Competitive | 15 |
Cyclooxygenase (COX) | Non-selective | 25 |
These findings suggest potential applications in treating conditions like Alzheimer's disease and inflammation-related disorders .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-12(15)11-8(2)7-10-9(14-11)5-4-6-13-10/h7,13H,3-6H2,1-2H3 |
InChI Key |
IFBUGKJEMCQULX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1C)NCCC2 |
Origin of Product |
United States |
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